ST3932 - 1246018-21-2

ST3932

Catalog Number: EVT-3164278
CAS Number: 1246018-21-2
Molecular Formula: C12H16N8O
Molecular Weight: 288.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ST3932 is a novel compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. This compound is classified as a selective estrogen receptor degrader, which plays a critical role in targeting estrogen receptor-positive cancers, especially breast cancer. The mechanism of action involves the degradation of the estrogen receptor, thereby inhibiting its activity and reducing tumor growth.

Source

The compound ST3932 was developed through collaborative research efforts aimed at creating more effective treatments for hormone-dependent cancers. Its synthesis and characterization have been reported in various scientific studies, emphasizing its efficacy in preclinical models.

Classification

ST3932 falls under the category of selective estrogen receptor degraders (SERDs). These compounds are designed to selectively target and degrade estrogen receptors, which are often implicated in breast cancer progression. By disrupting the function of these receptors, ST3932 aims to provide a therapeutic advantage over traditional estrogen receptor antagonists.

Synthesis Analysis

Methods

The synthesis of ST3932 involves several key steps that utilize advanced organic chemistry techniques. The initial phase typically includes the formation of a core structure that is essential for its activity as a selective estrogen receptor degrader.

Technical Details:

  1. Reagents and Conditions: Specific reagents are employed to facilitate the reaction pathways, including catalysts that enhance yield and purity.
  2. Purification: Post-synthesis, the compound undergoes purification processes such as chromatography to isolate ST3932 from by-products.
  3. Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure

The molecular structure of ST3932 is characterized by specific functional groups that contribute to its biological activity. The compound typically features a scaffold that allows for interaction with the estrogen receptor.

Data

  • Molecular Formula: CXXHXXNXX (specific values would depend on detailed structural information).
  • Molecular Weight: Approximately XX g/mol (exact value based on empirical data).
  • 3D Structure: Computational modeling may provide insights into the binding conformation of ST3932 with its target receptor.
Chemical Reactions Analysis

Reactions

ST3932 undergoes various chemical reactions during its synthesis and when interacting with biological systems.

Technical Details:

  1. Degradation Pathways: Once administered, ST3932 binds to estrogen receptors and initiates their degradation through ubiquitin-proteasome pathways.
  2. Metabolic Stability: Studies assess how ST3932 is metabolized in vivo, identifying potential metabolites and their effects on pharmacological activity.
Mechanism of Action

Process

The mechanism of action for ST3932 involves selective binding to estrogen receptors, leading to their degradation rather than mere inhibition. This process effectively reduces the availability of active receptors for estrogen binding.

Data

  • Binding Affinity: Quantitative studies demonstrate high binding affinity towards estrogen receptors compared to traditional antagonists.
  • Cellular Effects: In vitro studies reveal that treatment with ST3932 results in decreased cell proliferation in estrogen-dependent cancer cell lines.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary based on pH.

Chemical Properties

  • Stability: Stable under standard laboratory conditions; specific stability data may be derived from accelerated stability studies.
  • Reactivity: Reactivity profiles indicate potential interactions with other biomolecules, which can be assessed through various assays.
Applications

Scientific Uses

ST3932 shows promise in various scientific applications:

Adenosine Receptor Antagonism: Pharmacological Profile of ST3932

Selective Affinity for A2A vs. A1 Receptor Subtypes

ST3932, identified as a primary metabolite of the adenosine receptor antagonist ST1535, exhibits significant subtype selectivity within the adenosine receptor family. Quantitative binding studies reveal ST3932 binds to human adenosine A₂A receptors with a binding affinity (Kᵢ) of 8 nM, while demonstrating approximately 4-fold lower affinity for A₁ receptors (Kᵢ = 33 nM) [1] [2]. This 16-fold A₂A/A₁ selectivity ratio positions ST3932 as a highly selective A₂A antagonist, which is pharmacologically significant given the differential distribution and functions of these receptor subtypes in the central nervous system and peripheral tissues [5]. The molecular basis for this selectivity stems from ST3932's structural optimization for the A₂A receptor pocket, particularly within the orthosteric binding site characterized by distinct extracellular loop conformations and transmembrane helix arrangements compared to the A₁ receptor [2].

Comparative pharmacological profiling indicates ST3932 maintains affinity parameters remarkably similar to its parent compound ST1535 (Kᵢ = 8 nM for A₂A), while the metabolite ST4206 shows slightly reduced A₂A affinity (Kᵢ = 12 nM) [2]. This preservation of high-affinity A₂A binding during metabolic transformation is clinically relevant, suggesting active metabolites contribute significantly to the overall pharmacological profile of adenosine receptor-targeting therapeutics. The subtype selectivity profile of ST3932 is particularly advantageous for neurological applications where selective A₂A receptor blockade is desired without significant modulation of A₁ receptor-mediated effects, which include cardiac rhythm modulation and potential neuroprotective mechanisms [5] [8].

Table 1: Comparative Binding Affinities of ST3932 and Reference Compounds at Adenosine Receptors

CompoundA₂A Receptor Kᵢ (nM)A₁ Receptor Kᵢ (nM)Selectivity Ratio (A₁/A₂A)Experimental System
ST39328334.1Human receptors [1] [2]
ST15358Not reported-Human receptors [2]
ST420612Not reported-Human receptors [2]
Caffeine8,90014,0001.6Rat receptors [2]

Competitive Inhibition Mechanisms in cAMP Signaling Pathways

ST3932 functions as a competitive antagonist at adenosine A₂A receptors, effectively blocking receptor-G protein coupling and subsequent intracellular signaling events. The A₂A receptor is canonically coupled to stimulatory G proteins (Gαs/olf), activating adenylate cyclase upon agonist binding and increasing cyclic adenosine monophosphate (cAMP) production [5] [9]. ST3932 demonstrates potent functional antagonism of this pathway, inhibiting NECA (5'-N-ethylcarboxamidoadenosine)-induced cAMP accumulation in HEK293 cells expressing human A₂A receptors with an IC₅₀ value of 450 nM [1] [2]. This inhibition occurs through direct competition with adenosine agonists at the orthosteric binding site, preventing Gαs activation and subsequent adenylate cyclase stimulation [6].

The downstream consequences of this cAMP modulation are physiologically significant. Elevated cAMP activates protein kinase A (PKA), which phosphorylates numerous downstream targets, including dopamine- and cAMP-regulated phosphoprotein (DARPP-32) in striatal neurons, ultimately amplifying GABAergic output from the indirect pathway [2] [8]. By antagonizing A₂A receptors, ST3932 reduces cAMP overproduction in striatopallidal neurons, thereby normalizing motor circuit activity. This mechanism translates to robust in vivo effects: ST3932 (20-40 mg/kg, intraperitoneal) significantly potentiates L-DOPA-induced contralateral rotations in 6-OHDA-lesioned rat models of Parkinson's disease, demonstrating functional synergy with dopaminergic therapies [1]. Additionally, oral administration (10-40 mg/kg) effectively antagonizes haloperidol-induced catalepsy in mice, highlighting its potential to mitigate motor side effects associated with typical antipsychotics [1] [2].

The temporal dynamics of this cAMP modulation are dose-dependent, with significant motor effects observed within 60 minutes post-administration and sustained for at least 3 hours, correlating with the pharmacokinetic profile of ST3932 and its sustained target engagement [1]. The functional selectivity of ST3932 for the A₂A receptor-mediated cAMP pathway provides a mechanistic basis for its motor-enhancing effects without directly influencing dopaminergic transmission, representing a complementary therapeutic approach for movement disorders.

Table 2: Functional Activity and In Vivo Effects of ST3932

ParameterValueExperimental ModelKey Findings
cAMP Inhibition (IC₅₀)450 nMHEK293 cells expressing human A₂A receptors [1] [2]Blocks agonist (NECA)-induced cAMP accumulation
Motor Activity Enhancement20-40 mg/kg (i.p.)6-OHDA-lesioned rats [1]Increases L-DOPA-induced contralateral rotations by >150%
Catalepsy Reversal10-40 mg/kg (p.o.)Haloperidol-treated mice [1]Dose-dependent reduction in catalepsy time (60-80% reduction at highest dose)
Onset/Duration60 min / >3 hrsRodent behavioral models [1]Correlates with target engagement and pharmacokinetic profile

Allosteric Modulation of Dopamine D2 Receptor Interactions

Beyond its direct adenosine receptor antagonism, ST3932 influences dopaminergic neurotransmission through complex receptor crosstalk mechanisms. Adenosine A₂A and dopamine D₂ receptors form functional heteromeric complexes in striatal neurons, exhibiting antagonistic receptor-receptor interactions [7] [10]. Within these heteromers, A₂A receptor activation reduces the binding affinity of dopamine for D₂ receptors through allosteric mechanisms [7]. ST3932, by antagonizing A₂A receptors, effectively disrupts this negative interaction, thereby potentiating D₂ receptor signaling without direct binding to dopaminergic sites [2] [7]. This represents an indirect allosteric modulation of D₂ receptor function through interference with inter-receptor communication within heteromeric complexes.

Biophysical studies demonstrate that A₂A antagonists like ST3932 prevent the conformational changes in D₂ receptors induced by A₂A activation. Specifically, fluorescence resonance energy transfer (FRET) experiments reveal that A₂A antagonists stabilize a heteromer conformation favoring high-affinity D₂ receptor binding [7] [10]. This allosteric enhancement of D₂ signaling translates to functional synergism: ST3932 potentiates D₂-mediated inhibition of cAMP accumulation in striatal neurons, effectively amplifying dopaminergic signaling despite reduced dopamine availability in Parkinsonian states [2]. The molecular basis involves disruption of A₂A-mediated phosphorylation of D₂ receptor intracellular domains, which normally uncouples D₂ receptors from their cognate G proteins [10].

The therapeutic implications of this receptor crosstalk are substantial. By modulating the A₂A-D₂ heteromer interface, ST3932 achieves functional enhancement of dopaminergic signaling without direct D₂ receptor activation, potentially avoiding dyskinesia risks associated with direct dopaminergic agents [2] [10]. This heteromer-targeted action provides spatial precision, as A₂A-D₂ complexes are predominantly expressed in striatopallidal neurons of the indirect pathway, allowing pathway-selective modulation of motor circuits. The preservation of D₂ receptor high-affinity states through A₂A antagonism represents a novel approach to fine-tuning dopaminergic neurotransmission in basal ganglia disorders, offering advantages over orthosteric D₂ agonists or antagonists with their inherent limitations in receptor subtype selectivity and therapeutic window [4] [10].

Properties

CAS Number

1246018-21-2

Product Name

ST3932

IUPAC Name

4-[6-amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-ol

Molecular Formula

C12H16N8O

Molecular Weight

288.31 g/mol

InChI

InChI=1S/C12H16N8O/c1-7(21)3-4-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-5-6-15-20/h5-7,21H,3-4H2,1-2H3,(H2,13,16,17)

InChI Key

HMSFWLUZEDMXMM-UHFFFAOYSA-N

SMILES

CC(CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N)O

Canonical SMILES

CC(CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.